Cas no 101140-06-1 (5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione)
![5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione structure](https://ko.kuujia.com/scimg/cas/101140-06-1x500.png)
101140-06-1 structure
상품 이름:5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione
5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione 화학적 및 물리적 성질
이름 및 식별자
-
- 5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione
- I3,II8-Biapigenin
- 3,8''-Biapigenin
- [3,8'-Bi-4H-1-benzopyran]-4,4'-dione,5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-
- I3,II8 BIAPIGENIN
- 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- 3,8″-Biapigenin
- 5,5′,7,7′-Tetrahydroxy-2,2′-bis(4-hydroxyphenyl)-[3,8′-bi-4H-1-benzopyran]-4,4′-dione
- 8,3''-Biapigenin
- Biapigenin
- [ "" ]
- CHEMBL515252
- SCHEMBL617814
- FT-0775290
- cid_10414856
- ACon1_000118
- DTXSID301318358
- HMS2270H19
- CS-0017652
- SMR000440615
- [3,8'-Bi-4H-1-benzopyran]-4,4'-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-
- 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone
- Biapigenin; I3,II8-Biapigenin
- CHEBI:192848
- BDBM50259862
- 3,8'-Biapigenin
- 3,8''''-biapigenin
- MEGxp0_000393
- AKOS022184825
- PD151053
- FS-10070
- 101140-06-1
- MLS000877033
- HY-N1799
- BRD-K19704761-001-01-8
- 13,Ii8-Biapigenin
- 3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- 5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-[3,8'-bi-4H-1-benzopyran]-4,4'-dione, 9CI
- NS00097322
- I3,II8-Biapigenin, analytical standard
- B0005-189866
- MLSMR
- DA-49521
- 5,5',7,7'-TETRAHYDROXY-2,2'-BIS(4-HYDROXYPHENYL)-[3,8'-BICHROMENE]-4,4'-DIONE
-
- MDL: MFCD20275041
- 인치: InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,31-36H
- InChIKey: IQAMTZLKUHMPPE-UHFFFAOYSA-N
- 미소: O=C1C(C2=C(O)C=C(O)C3=C2OC(C4=CC=C(O)C=C4)=CC3=O)=C(C5=CC=C(O)C=C5)OC6=C1C(O)=CC(O)=C6
계산된 속성
- 정밀분자량: 538.09000
- 동위원소 질량: 538.08999677g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 6
- 수소 결합 수용체 수량: 10
- 중원자 수량: 40
- 회전 가능한 화학 키 수량: 3
- 복잡도: 1050
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 5
- 토폴로지 분자 극성 표면적: 174Ų
실험적 성질
- 색과 성상: Yellow powder
- 밀도: 1.7±0.1 g/cm3
- 비등점: 910.5°C at 760 mmHg
- 플래시 포인트: 308.8±27.8 °C
- PSA: 181.80000
- LogP: 5.13400
- 증기압: 0.0±0.3 mmHg at 25°C
5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione 보안 정보
- 피해 선언: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 보안 지침: H303+H313+H333
- 저장 조건:2-8°C
5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1241-5 mg |
3,8'-Biapigenin |
101140-06-1 | 5mg |
¥4389.00 | 2022-04-26 | ||
PhytoLab | 89166-1000mg |
I3,II8-Biapigenin |
101140-06-1 | ≥ 98.0 % | 1000mg |
€15975 | 2023-10-25 | |
ChemFaces | CFN99025-5mg |
3,8'-Biapigenin |
101140-06-1 | >=98% | 5mg |
$318 | 2023-09-19 | |
1PlusChem | 1P0004B7-5mg |
[3,8'-Bi-4H-1-benzopyran]-4,4'-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)- |
101140-06-1 | ≥98% | 5mg |
$296.00 | 2023-12-27 | |
PhytoLab | 89166-50mg |
I3,II8-Biapigenin |
101140-06-1 | ≥ 98.0 % | 50mg |
€958.5 | 2023-10-25 | |
TargetMol Chemicals | TN1241-5mg |
3,8''-Biapigenin |
101140-06-1 | 98% | 5mg |
¥ 1430 | 2023-09-15 | |
PhytoLab | 89166-250mg |
I3,II8-Biapigenin |
101140-06-1 | ≥ 98.0 % | 250mg |
€4526.25 | 2023-10-25 | |
1PlusChem | 1P0004B7-1mg |
[3,8'-Bi-4H-1-benzopyran]-4,4'-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)- |
101140-06-1 | ≥98% | 1mg |
$103.00 | 2023-12-27 | |
TargetMol Chemicals | TN1241-1mg |
3,8''-Biapigenin |
101140-06-1 | 1mg |
¥ 1080 | 2024-07-24 | ||
Ambeed | A635584-10mg |
5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione |
101140-06-1 | 98% | 10mg |
$2063.0 | 2025-03-05 |
5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione 관련 문헌
-
Mariia Miliutina,Syeda Abida Ejaz,Viktor O. Iaroshenko,Alexander Villinger,Jamshed Iqbal,Peter Langer Org. Biomol. Chem. 2016 14 495
-
2. Taiwaniaflavone and its derivatives: a new series of biflavones from Taiwania cryptomerioides HayataMohammad Kamil,Mohammad Ilyas,Wasiur Rahman,Noriko Hasaka,Masayoshi Okigawa,Nobusuke Kawano J. Chem. Soc. Perkin Trans. 1 1981 553
-
V. A. Huck-Pezzei,L. K. Bittner,J. D. Pallua,H. Sonderegger,G. Abel,M. Popp,G. K. Bonn,C. W. Huck Anal. Methods 2013 5 616
-
Yu Chen,Fei Gan,Shan Jin,Hui Liu,Shijun Wu,Wenting Yang,Guangzhong Yang RSC Adv. 2017 7 17289
-
Ling Wang,Ranran Zeng,Xiaoqian Pang,Qiong Gu,Wen Tan RSC Adv. 2015 5 66391
101140-06-1 (5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione) 관련 제품
- 3468-01-7(3-Methylflavone-8-carboxylic acid)
- 18651-15-5(4H-1-Benzopyran-4-one,7-hydroxy-3-methyl-2-phenyl-)
- 144189-73-1(N-1-(2,3-Dioleoyloxy)propyl-n,n,n-trimethylammonium methyl-sulfate)
- 1805504-05-5(Methyl 3-(chloromethyl)-2-(difluoromethyl)-4-hydroxypyridine-6-carboxylate)
- 2172610-09-0(4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)-2-methylbut-2-enoic acid)
- 2138384-42-4(3-Hydrazinyl-2-(2-methoxypropan-2-yl)quinoline)
- 2680763-05-5(benzyl N-3-hydroxy-1-(oxan-4-yl)propylcarbamate)
- 2274448-28-9(Benzoic acid, 2-(2-methoxyethoxy)-6-methyl-)
- 1936328-28-7(1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine)
- 1935091-15-8(1-(1-Aminocyclopropyl)pentan-2-one)
추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:101140-06-1)3,8''-Biapigenin

순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의